![molecular formula C3H4BrN3 B571671 3-Bromo-1H-pyrazol-5-amine CAS No. 950739-21-6](/img/structure/B571671.png)
3-Bromo-1H-pyrazol-5-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromo-1H-pyrazol-5-amine is a significant heterocyclic compound found in various bioactive compounds and is used to synthesize further functionalized starting materials . It is used as a reactant in near-IR fluorescence imaging probes that preferentially bind to cannabinoid receptors CB2R over CB1R .
Synthesis Analysis
The synthesis of 5-bromo-1-methyl-1H-pyrazol-3-amine involves the reaction of 1-methyl-1H-pyrazol-3-amine with hexane-2, 5-dione to generate 3- (2, 5-dimethylpyrrolyl) -1-methylpyrazole, then react with n-butyl lithium and cyanogen bromide in tetrahydrofuran solution at -78 ℃ to generate 5-bromo-3- (2, 5-dimethylpyrrolyl) -1-methylpyrazole, and then react with hydroxylamine hydrochloride to generate 5-bromo-1-methyl-1H-pyrazol-3-amine .Molecular Structure Analysis
The molecular structure of 3-Bromo-1H-pyrazol-5-amine is represented by the formula C3H4BrN3. Its InChI Code is 1S/C3H4BrN3/c4-2-1-3 (5)7-6-2/h1H, (H3,5,6,7) and the InChI key is VGBYIGUWAWHQOT-UHFFFAOYSA-N .Chemical Reactions Analysis
Pyrazoles, including 3-Bromo-1H-pyrazol-5-amine, can be synthesized through various chemical reactions. For instance, a silver-mediated [3 + 2] cycloaddition of N-isocyanoiminotriphenylphosphorane as a “CNN” building block to terminal alkynes provides pyrazoles . Another method involves one-pot condensations of ketones, aldehydes, and hydrazine monohydrochloride, which readily form pyrazoline intermediates under mild conditions .Scientific Research Applications
Here is a comprehensive analysis of the scientific research applications of “3-Bromo-1H-pyrazol-5-amine”, focusing on unique applications:
Near-IR Fluorescence Imaging Probes
3-Bromo-1H-pyrazol-5-amine is used as a reactant in near-infrared (IR) fluorescence imaging probes that preferentially bind to cannabinoid receptors CB2R over CB1R, which can be crucial for medical diagnostics and research .
Synthesis of Insecticides
It serves as a key intermediate in the synthesis of novel insecticides like chlorantraniliprole, which are used in agriculture to control a wide range of pests .
Antidepressant Activity
This compound has been utilized in the synthesis of substances with potential antidepressant activity, expanding the possibilities for new treatments in mental health .
Anti-tubercular Agents
Researchers have synthesized derivatives of 3-Bromo-1H-pyrazol-5-amine that showed potent anti-tubercular activity against Mycobacterium tuberculosis, indicating its role in developing new anti-tubercular drugs .
Versatile Synthetic Intermediate
Due to its presence in various biologically active compounds, it is used to synthesize further functionalized starting materials for diverse chemical applications .
Material Science Applications
Compounds containing pyrazole rings, such as 3-Bromo-1H-pyrazol-5-amine, are influential in material science due to their applicability and versatility as synthetic intermediates .
Mechanism of Action
3-Bromo-1H-pyrazol-5-amine is used as a reactant in near-IR fluorescence imaging probes that preferentially bind to cannabinoid receptors CB2R over CB1R . Pyrazole derivatives, including 3-Bromo-1H-pyrazol-5-amine, are known to inhibit adenosine triphosphate (ATP)-sensitive potassium channels in cardiac muscle, which can be therapeutic for cardiovascular diseases, arrhythmias, coronary heart disease, heart failure, or cardiomyopathy, especially in preventing sudden cardiac death .
Safety and Hazards
The safety information for 3-Bromo-1H-pyrazol-5-amine includes hazard statements H302, H315, H319, H320, H335, and precautionary statements P261, P264, P270, P280, P301, P301, P302, P305, P312, P313, P321, P330, P332, P337, P338, P351, P352, P362 . It is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) and may cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .
Future Directions
3-Bromo-1H-pyrazol-5-amine is a key intermediate in the synthesis of a new type of insecticide, chlorantraniliprole . Furthermore, pyrazole derivatives, including 3-Bromo-1H-pyrazol-5-amine, are known to inhibit ATP-sensitive potassium channels in cardiac muscle, which can be therapeutic for various heart diseases . This suggests potential future directions in the development of new insecticides and therapeutics for heart diseases.
properties
IUPAC Name |
5-bromo-1H-pyrazol-3-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4BrN3/c4-2-1-3(5)7-6-2/h1H,(H3,5,6,7) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VGBYIGUWAWHQOT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NN=C1N)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4BrN3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70673028 |
Source
|
Record name | 5-Bromo-1H-pyrazol-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70673028 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.99 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
950739-21-6 |
Source
|
Record name | 5-Bromo-1H-pyrazol-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70673028 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Bromo-1H-pyrazol-5-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.